Unii-WZ97ZE4uug

Catalog No.
S968869
CAS No.
1203902-67-3
M.F
C24H26N6O2
M. Wt
430.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Unii-WZ97ZE4uug

CAS Number

1203902-67-3

Product Name

Unii-WZ97ZE4uug

IUPAC Name

4-ethyl-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]piperazine-1-carboxamide

Molecular Formula

C24H26N6O2

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C24H26N6O2/c1-4-17-7-6-8-18(13-17)27-23-19-14-21(22(32-3)15-20(19)25-16-26-23)28-24(31)30-11-9-29(5-2)10-12-30/h1,6-8,13-16H,5,9-12H2,2-3H3,(H,28,31)(H,25,26,27)

InChI Key

DQAZPZIYEOGZAF-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4)C#C)OC

Canonical SMILES

CCN1CCN(CC1)C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4)C#C)OC

Epitinib is a synthetic small molecule categorized as a kinase inhibitor []. Kinases are enzymes that play a crucial role in regulating various cellular processes. By inhibiting specific kinases, Epitinib has the potential to disrupt these processes in disease states [].

The discovery and development of Epitinib likely stemmed from scientific research focused on targeted therapies for cancer. Kinase inhibitors have emerged as a promising class of drugs for cancer treatment, and Epitinib's specific mechanism of action may hold therapeutic value [].


Molecular Structure Analysis

Epitinib's molecular formula is C24H26N6O2, indicating it contains 24 carbon atoms, 26 hydrogen atoms, 6 nitrogen atoms, and 2 oxygen atoms []. Its structure incorporates several key features:

  • A quinazolinyl group: This ring structure is commonly found in kinase inhibitors and is believed to contribute to binding with the target kinase enzyme [].
  • An ethynylphenyl group: This group may play a role in the specific interactions between Epitinib and the targeted kinase [].
  • A piperazinyl group: This functional group is often present in kinase inhibitors and is thought to be involved in binding to the ATP-binding pocket of the enzyme [].

Further analysis of the 3D structure of Epitinib could reveal more details about its interactions with target molecules [].


Chemical Reactions Analysis

Currently, information regarding the specific synthesis or decomposition reactions of Epitinib is limited. Due to its potential therapeutic applications, the synthesis process might be proprietary information.

The precise mechanism of action of Epitinib is not fully elucidated in publicly available resources. However, as a kinase inhibitor, it is likely to target specific kinases involved in cell proliferation and survival pathways. Inhibiting these kinases could disrupt uncontrolled cell growth, potentially making Epitinib a candidate for cancer treatment [].

  • In vitro and in vivo studies

    Researchers have conducted laboratory (in vitro) and animal (in vivo) studies to investigate Epitinib's effects on cancer cells. These studies have explored how Epitinib might interfere with the growth and spread of cancer cells PubChem: ).

  • Clinical trials

    There is limited information publicly available on clinical trials involving Epitinib. You can find information on clinical trials at .

XLogP3

3

UNII

WZ97ZE4UUG

Dates

Modify: 2023-08-16

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